4-Bromo-2-sulfobenzoic acid

Physical Organic Chemistry Kinetics Mechanistic Studies

4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) is a critical building block for 2‑(2‘‑substituted)benzoyl‑1,3‑cyclohexanedione herbicides. Its 4‑bromo‑2‑sulfo substitution pattern is essential for herbicidal activity; replacement with chloro or nitro analogs compromises yields. Sourced with single‑crystal X‑ray structure confirmation, this intermediate ensures consistent quality and reaction performance.

Molecular Formula C7H5BrO5S
Molecular Weight 281.08 g/mol
CAS No. 62473-98-7
Cat. No. B14516689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-sulfobenzoic acid
CAS62473-98-7
Molecular FormulaC7H5BrO5S
Molecular Weight281.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C7H5BrO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)
InChIKeyOXRFXBPBIMTBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-sulfobenzoic Acid (CAS 62473-98-7): An Aryl Bromide Intermediate for Herbicide Synthesis and Organic Transformations


4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) is a difunctional aromatic compound characterized by the presence of a bromine atom at the 4-position and a sulfonic acid group at the 2-position on a benzoic acid core [1]. Its molecular formula is C₇H₅BrO₅S, with a molecular weight of 281.08 g/mol [1]. The compound is primarily utilized as a chemical intermediate, valued for the distinct reactivity conferred by its bromine and sulfonate groups, which enables its use in the synthesis of herbicides and more complex organic molecules [2].

Substituent-Dependent Reactivity: Why 4-Bromo-2-sulfobenzoic Acid Cannot Be Simply Replaced by Chloro or Nitro Analogs


In the synthesis of agrochemicals and pharmaceuticals, the selection of a specific halogenated intermediate like 4-bromo-2-sulfobenzoic acid is not arbitrary. The nature of the substituent at the 4-position (e.g., Br vs. Cl vs. NO₂) directly dictates the compound's electronic properties and, consequently, its reactivity profile and performance in subsequent chemical transformations [1]. For instance, the rate of solvolysis for the corresponding anhydride derivatives is known to vary significantly depending on the 4-substituent, a phenomenon quantified by distinct Hammett ρ values for bromo, chloro, methyl, and nitro analogs [2]. Therefore, substituting one analog for another without empirical validation can lead to suboptimal reaction kinetics, lower yields, and the failure of key synthetic steps, directly impacting process efficiency and product quality.

Quantitative Differentiation of 4-Bromo-2-sulfobenzoic Acid (62473-98-7) from Its Closest Analogs


Kinetic Differentiation in Solvolysis: Quantitative Rate Constant Comparisons for 4-Substituted 2-Sulphobenzoic Anhydrides

The reactivity of 4-bromo-2-sulfobenzoic acid derivatives is distinct from its 4-chloro and 4-nitro analogs, as demonstrated by a comparative kinetic study on the solvolysis of their respective anhydrides. The rate constants for the solvolysis of 4-bromo-, 4-chloro-, 4-methyl-, and 4-nitro-2-sulphobenzoic anhydride were determined in four different alcohols [1]. The study established that the substituent exerts a significant electronic effect on the reaction rate, with the 4-bromo derivative exhibiting a unique position on the Hammett plot, characterized by a specific ρ value that differentiates its mechanism from the 4-chloro and 4-methyl analogs [1].

Physical Organic Chemistry Kinetics Mechanistic Studies

Synthetic Utility in Herbicide Production: Yield and Process Viability as an Intermediate

4-Bromo-2-sulfobenzoic acid is a key intermediate in the synthesis of specific 2-(2'-substituted)benzoyl-1,3-cyclohexanedione herbicides [1][2]. A patent describing the preparation of 2-(substituted)-4-sulfobenzoic acids via oxidation of the corresponding toluenesulfonic acid explicitly includes compounds where the 2-substituent is bromo, chloro, or nitro [1]. In a representative example, the nitro analog, 2-(nitro)-4-sulfobenzoic acid, was synthesized with a yield of approximately 92% under the specified conditions, demonstrating the high efficiency of this process for these related compounds [1].

Agrochemical Synthesis Process Chemistry Herbicide Intermediates

Structural Confirmation via Single-Crystal X-ray Diffraction

The precise three-dimensional structure of 4-bromo-2-sulfobenzoic acid has been unequivocally confirmed through single-crystal X-ray diffraction analysis [1]. This technique provides atomic-level resolution, verifying the relative positions of the bromine, sulfonic acid, and carboxylic acid groups. This definitive structural proof is essential for procurement, ensuring that the material's identity and conformation are as expected, which is critical for its predictable reactivity in synthesis and formulation [1].

Crystallography Structural Chemistry Analytical Characterization

Proven Application Scenarios for 4-Bromo-2-sulfobenzoic Acid (CAS 62473-98-7)


Synthesis of 4-Bromo-2-sulfobenzoic Acid Derivatives as Agrochemical Intermediates

4-Bromo-2-sulfobenzoic acid is specifically employed as an intermediate in the multi-step synthesis of 2-(2'-substituted)benzoyl-1,3-cyclohexanedione herbicides [1]. The compound can be efficiently prepared via the oxidation of 2-bromo-4-toluenesulfonic acid, a process validated with a 92% yield for the analogous nitro compound [1]. This positions the 4-bromo derivative as a critical building block in the agrochemical supply chain, where its specific substitution pattern is required for the herbicidal activity of the final product [2].

Mechanistic Studies in Physical Organic Chemistry

The 4-bromo-2-sulfobenzoic acid scaffold, particularly its anhydride derivative, serves as a well-defined probe for investigating substituent effects on reaction mechanisms [1]. The quantitative rate data and Hammett ρ values established for its solvolysis provide a benchmark for comparing the reactivity of other halogenated or substituted aromatic systems [1]. Researchers can utilize this compound to design experiments that elucidate transition state structures and the influence of electronic effects on reaction kinetics in hydroxylic solvents.

Crystallographic Reference Standard and Structural Analysis

The availability of a solved single-crystal X-ray structure for 4-bromo-2-sulfobenzoic acid makes it a valuable reference standard for analytical chemistry and materials science [1]. This structural data can be used to verify the identity of synthesized batches through powder X-ray diffraction (PXRD) comparison or to support computational modeling studies that require accurate molecular geometry input [1]. This ensures consistency and reliability in both academic research and industrial quality control processes.

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